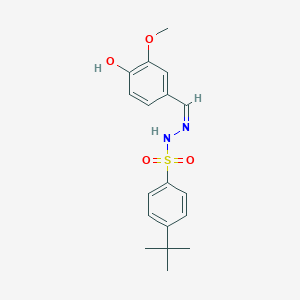
4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide, also known as BHBM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide in inducing apoptosis in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, survival, and proliferation, and its dysregulation has been linked to cancer development and progression. This compound inhibits this pathway by downregulating the expression of PI3K, Akt, and mTOR, leading to the induction of apoptosis in cancer cells. This compound's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been found to have low toxicity in vitro and in vivo studies. In animal studies, this compound has been found to have no adverse effects on body weight, food intake, or organ function. This compound has also been found to have antioxidant activity and to reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is its potential as a multifunctional compound with applications in various fields. This compound's low toxicity and ability to induce apoptosis in cancer cells make it a promising candidate for cancer treatment. This compound's antimicrobial activity and ability to detect metal ions also make it a useful tool in microbiology and analytical chemistry. One limitation of this compound is its limited solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Orientations Futures
Future research on 4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide could focus on improving its solubility in water and developing more efficient synthesis methods. This compound's potential as a cancer treatment could be further explored through in vivo studies and clinical trials. This compound's antimicrobial activity could also be studied further, particularly its potential as a treatment for antibiotic-resistant bacterial infections. Additionally, this compound's ability to detect metal ions could be further explored for its potential applications in environmental monitoring and biomedical imaging.
Méthodes De Synthèse
4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide can be synthesized through a reaction between 4-tert-butylbenzenesulfonylhydrazide and 4-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst. The product obtained is a yellow crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has been studied for its potential applications in various fields such as cancer treatment, antimicrobial activity, and as a fluorescent probe for detecting metal ions. In cancer treatment, this compound has been found to induce apoptosis in cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway. This compound has also shown antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been used as a fluorescent probe for detecting metal ions such as copper and iron.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-18(2,3)14-6-8-15(9-7-14)25(22,23)20-19-12-13-5-10-16(21)17(11-13)24-4/h5-12,20-21H,1-4H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWCIMLUGPTZDG-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6094179.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6094192.png)
![3-[3-(2,6-dimethylphenoxy)propyl]-2,4-pentanedione](/img/structure/B6094199.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B6094200.png)

![2,6-dimethyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6094210.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6094211.png)
![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6094225.png)
![5-chloro-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6094239.png)
![methyl 5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6094258.png)

![5-[(3-pyridinylcarbonyl)amino]isophthalamide](/img/structure/B6094279.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-furamide](/img/structure/B6094291.png)
![1-(3-methylphenyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6094293.png)
